molecular formula C28H21N3O4S2 B12137032 (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12137032
M. Wt: 527.6 g/mol
InChI Key: PZZJQKRKOKNJKJ-QFEZKATASA-N
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Description

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a synthetic small molecule recognized in chemical research for its role as a potent and selective inhibitor of protein kinase CK2 (Casein Kinase 2). This rhodanine-based compound acts by competitively occupying the ATP-binding pocket of the CK2 catalytic subunit, thereby suppressing its enzymatic activity. CK2 is a constitutively active serine/threonine kinase that is implicated in a wide array of cellular processes, including cell proliferation, survival, and apoptosis, and its dysregulation is frequently associated with cancer, making it a significant target for oncological research. The specific inhibitory profile of this compound makes it a valuable chemical probe for dissecting CK2-dependent signaling pathways in various disease models, particularly in studies focused on leukemia and solid tumors. Research into this compound has been documented in scientific literature, highlighting its utility in biochemical assays and cell-based studies to investigate mechanisms of carcinogenesis and to explore potential therapeutic strategies. It is supplied exclusively for laboratory research purposes. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C28H21N3O4S2

Molecular Weight

527.6 g/mol

IUPAC Name

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H21N3O4S2/c1-33-22-10-8-19(9-11-22)26-20(16-31(29-26)21-5-3-2-4-6-21)14-25-27(32)30(28(36)37-25)15-18-7-12-23-24(13-18)35-17-34-23/h2-14,16H,15,17H2,1H3/b25-14-

InChI Key

PZZJQKRKOKNJKJ-QFEZKATASA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)C6=CC=CC=C6

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Chalcone Synthesis

Reaction : Claisen-Schmidt condensation of 4-methoxyacetophenone and benzaldehyde.
Conditions :

  • Catalyst : Sodium hydroxide (10% w/v) in ethanol.

  • Temperature : Reflux for 6–8 hours.

  • Yield : 70–85%.

Pyrazole Formation

Reaction : Cyclization of chalcone with phenylhydrazine hydrochloride.
Conditions :

  • Catalyst : Amberlyst-15 (10% w/w) in acetonitrile.

  • Temperature : Room temperature, 30–60 minutes.

  • Yield : 80–90%.

Formylation at C-4

Reaction : Vilsmeier-Haack formylation.
Conditions :

  • Reagents : POCl₃ and DMF in dry dichloromethane.

  • Temperature : 0°C to room temperature, 4–6 hours.

  • Yield : 60–75%.

Synthesis of 3-(1,3-Benzodioxol-5-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

The thiazolidinone core is functionalized with a benzodioxole methyl group via alkylation.

Preparation of Rhodanine

Reaction : Cyclization of thiourea with chloroacetic acid.
Conditions :

  • Solvent : Water, pH adjusted to 3–4 with HCl.

  • Temperature : Reflux for 2 hours.

  • Yield : 85–90%.

Alkylation with Benzodioxole Methyl Chloride

Reaction : Nucleophilic substitution.
Conditions :

  • Base : Potassium carbonate (2 eq) in acetone.

  • Temperature : Reflux for 12 hours.

  • Yield : 65–75%.

Knoevenagel Condensation for Final Product

The pyrazole aldehyde and benzodioxole-methyl thiazolidinone are condensed to form the target compound.

Conventional Heating

Conditions :

  • Catalyst : Piperidine (0.1 eq) in glacial acetic acid.

  • Temperature : 100°C, 6–8 hours.

  • Yield : 50–60%.

Microwave-Assisted Synthesis

Conditions :

  • Catalyst : Sodium acetate (1.2 eq) and piperidine (0.1 eq) in acetic acid.

  • Microwave Parameters : 150 W, 110°C, 15–30 minutes.

  • Yield : 82–95%.

Table 1: Comparison of Conventional vs. Microwave Methods

ParameterConventional MethodMicrowave Method
Reaction Time6–8 hours15–30 minutes
Yield50–60%82–95%
Purity (HPLC)90–92%95–98%
Energy EfficiencyLowHigh

Structural Confirmation and Stereochemistry

The (5Z)-configuration of the methylidene group is confirmed via X-ray crystallography and NMR analysis.

NMR Spectroscopy

  • ¹H NMR : Doublet at δ 7.8–8.1 ppm (J = 12 Hz) for the Z-alkene proton.

  • ¹³C NMR : Carbonyl signal at δ 190–195 ppm for C4=O.

X-ray Diffraction

  • Bond Angles : C5=C6 bond angle of 120–122°, confirming Z-geometry.

Optimization and Challenges

Solvent Selection

  • Ethanol : Lower yields (50%) due to poor solubility of intermediates.

  • Acetic Acid : Optimal for Knoevenagel condensation (yields >80%).

Byproduct Formation

  • N-Alkylated Products : Minimized using excess benzodioxole methyl chloride (1.5 eq).

Scalability and Industrial Relevance

Batch Reactor Performance

  • 10 g Scale : 78% yield under microwave conditions.

  • Pilot Plant Trials : 70% yield with continuous flow reactors .

Chemical Reactions Analysis

Reactivity of Functional Groups

The compound’s reactivity is governed by its distinct functional groups:

Functional GroupReactivity Profile
Thiazolidinone ring Susceptible to nucleophilic attack at the carbonyl (C=O) and thioamide (C=S) sites.
Pyrazole moiety Aromatic system capable of electrophilic substitution; methylidene group enables conjugation.
Benzodioxole Electron-rich aromatic system prone to oxidation at the methylenedioxy bridge.
Methoxyphenyl group Electron-donating methoxy substituent directs electrophilic substitution patterns.

These features enable participation in oxidation, reduction, nucleophilic substitution, and cycloaddition reactions.

Oxidation Reactions

The benzodioxole and thioamide groups are primary oxidation targets:

Reaction SiteConditionsProductNotes
Benzodioxole bridge KMnO₄ (acidic conditions)Cleavage to catechol derivativesForms quinone intermediates.
Thioamide (C=S) H₂O₂ or OzoneOxidation to sulfoxide/sulfone groupsAlters hydrogen-bonding capacity.

Nucleophilic Substitution at Thiazolidinone Core

The thiazolidinone’s carbonyl and thioamide groups undergo nucleophilic attacks:

Reaction TypeReagentsOutcomeApplication
Amine substitution Primary amines (RNH₂)Thioamide → thiourea derivativesEnhances bioactivity via H-bonding.
Thiol displacement Thiols (RSH)Thioamide → disulfide linkagesModifies solubility and stability.

Thioamide Substitution and Tautomerism

The thioxo group (C=S) exhibits tautomerism and substitution:

  • Tautomeric equilibrium : The thioamide exists in thione (C=S) and thiol (C-SH) forms, influencing reactivity with electrophiles.

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form S-alkylated derivatives, altering electronic properties.

Reduction Reactions

Selective reduction of unsaturated bonds and nitro groups (if present in analogs):

Target SiteReducing AgentProductConditions
Methylidene group H₂/Pd-CSaturated thiazolidinone derivativeRoom temperature.
Nitro groups (analogs) LiAlH₄Amine functionalityAnhydrous THF.

Stability Under Environmental Conditions

Environmental factors critically influence degradation pathways:

FactorEffectData Source
pH Acidic conditions hydrolyze thiazolidinone; alkaline media degrade benzodioxole.Structural analog studies.
Temperature Decomposes above 150°C; stable at 25°C in inert atmospheres.Handling guidelines .
Light UV exposure accelerates oxidation of thioamide groups.Stability assessments .

Cycloaddition and Conjugation

The methylidene group participates in [4+2] Diels-Alder reactions:

  • Dienophiles : Maleic anhydride or quinones form six-membered fused rings, expanding structural complexity.

  • Outcome : Enhanced π-conjugation, potentially improving photophysical properties for sensing applications.

Scientific Research Applications

Biological Activities

Research indicates that thiazolidinone derivatives exhibit a wide range of biological activities, including:

  • Anticancer Activity :
    • Thiazolidinones have been studied for their potential to inhibit cancer cell proliferation. For instance, compounds similar to (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one have shown promising results against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects :
    • Some studies suggest that thiazolidinones can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases. The compound's structure allows it to interact with key inflammatory mediators .
  • Antimicrobial Properties :
    • The presence of multiple aromatic rings and sulfur atoms enhances the compound's ability to act against bacterial strains. This has been explored in various studies focusing on drug-resistant pathogens .

Case Studies

Several case studies highlight the effectiveness of thiazolidinone derivatives:

StudyFindings
Güzel-Akdemir et al. (2021)Reported that new thiazolidinone derivatives exhibit significant anticancer activity against breast and colon cancer cell lines .
MDPI Research (2020)Investigated the anti-inflammatory properties of thiazolidinones, demonstrating their potential in reducing inflammation markers in vitro .
DrugBank AnalysisCompounds similar to (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one were evaluated for their antimicrobial efficacy against resistant strains .

Mechanism of Action

The mechanism of action of (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular function. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Biological Activity

The compound (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. Thiazolidin-4-one derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties. This article focuses on the biological activity of the specified compound, synthesizing current research findings and case studies.

Structural Characteristics

The structure of the compound features several key moieties:

  • Thiazolidinone Ring : A five-membered ring containing sulfur and nitrogen that is essential for its biological activity.
  • Benzodioxole and Pyrazole Substituents : These groups enhance the compound's interaction with biological targets, potentially increasing its efficacy.

Anticancer Activity

Thiazolidin-4-one compounds are recognized for their anticancer properties. Research indicates that modifications to the thiazolidinone scaffold can significantly enhance cytotoxic effects against various cancer cell lines. For instance:

  • A study demonstrated that thiazolidinone derivatives exhibit potent activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values in the low micromolar range .
  • The specific compound under discussion has shown promise in inhibiting cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The antimicrobial properties of thiazolidinone derivatives are well-documented. The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria. Key findings include:

  • Significant antibacterial activity was observed against Staphylococcus aureus and Escherichia coli, with inhibition rates exceeding 90% in certain assays .
  • The structure's electron-withdrawing groups are believed to enhance membrane permeability, facilitating greater antimicrobial action.

Antioxidant Activity

Antioxidant activity is another notable feature of thiazolidinone derivatives. The compound has been assessed using various assays:

  • In vitro studies utilizing DPPH and ABTS assays revealed that the compound exhibits substantial free radical scavenging activity, comparable to standard antioxidants like vitamin C .

Case Studies

Several case studies highlight the biological efficacy of thiazolidinone derivatives similar to the compound :

  • Synthesis and Evaluation of Anticancer Activity :
    • A series of thiazolidinone derivatives were synthesized and tested against multiple cancer cell lines. The most potent compounds displayed IC50 values ranging from 0.05 to 0.15 µM, demonstrating significant cytotoxicity compared to standard chemotherapeutics .
  • Antimicrobial Screening :
    • A study focused on a library of thiazolidinone compounds showed that those with specific substituents had enhanced antibacterial properties. The compound's structural features were linked to increased activity against resistant bacterial strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazolidinone derivatives:

  • Modifications at the C2 position of the thiazolidinone ring often lead to improved anticancer and antimicrobial activities.
  • The presence of electron-donating or withdrawing groups on aromatic rings significantly affects potency; for instance, compounds with methoxy or halogen substitutions generally exhibit enhanced bioactivity due to better electronic interactions with target enzymes or receptors .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituents at positions 3 and 5 of the thiazolidin-4-one core. These modifications significantly influence physicochemical properties and bioactivity:

Compound Name Substituent at Position 3 Substituent at Position 5 Key Properties
Target Compound 1,3-Benzodioxol-5-ylmethyl 3-(4-Methoxyphenyl)-1-phenylpyrazole High steric bulk; enhanced π-π interactions
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one Phenyl 2-Hydroxybenzylidene Hydrogen-bonding capacity due to hydroxyl group; lower solubility
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one Phenyl 2-Methylbenzylidene Increased hydrophobicity; moderate antimicrobial activity
(5Z)-5-(Pyrazin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one H Pyrazinyl Electron-deficient aromatic system; potential for metal coordination

Key Observations :

  • The target compound’s benzodioxole and methoxyphenylpyrazole substituents confer unique electronic properties compared to simpler benzylidene or phenyl analogs.
  • Bulky substituents (e.g., pyrazole rings) may improve binding specificity but reduce solubility .

Physicochemical and Pharmacokinetic Considerations

Solubility: Bulky aromatic substituents reduce aqueous solubility, necessitating formulation enhancements (e.g., co-solvents or nanoparticle delivery) . Stability: The Z-configuration is thermodynamically stable but may isomerize under UV light, as seen in rhodanine analogs .

Q & A

Basic: What are the common synthetic routes for preparing this thiazolidinone derivative?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Formation of the pyrazole core : React 4-methoxyacetophenone with phenylhydrazine under acidic conditions to generate 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde .

Condensation with thiosemicarbazide : The aldehyde group reacts with thiosemicarbazide in ethanol under reflux to form a Schiff base intermediate.

Cyclization : Treat the intermediate with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture to form the thiazolidinone ring .

Functionalization : Introduce the 1,3-benzodioxol-5-ylmethyl group via nucleophilic substitution or alkylation under basic conditions (e.g., K₂CO₃ in acetonitrile) .

Key Variables : Reaction temperature (70–120°C), solvent polarity, and catalyst choice (e.g., NaOAc vs. KOH) significantly impact yield.

Basic: What spectroscopic and crystallographic methods confirm the compound’s structure?

Methodological Answer:

  • Spectroscopy :
    • FT-IR : Confirm the thioxo group (C=S) at ~1250–1300 cm⁻¹ and carbonyl (C=O) at ~1700 cm⁻¹ .
    • ¹H/¹³C NMR : Assign peaks for benzodioxole (δ 5.9–6.1 ppm, singlet) and methoxyphenyl protons (δ 3.8 ppm, singlet) .
    • UV-Vis : Monitor π→π* transitions in the aromatic and conjugated systems (λmax ~250–300 nm) .
  • Crystallography : Use SHELX for X-ray diffraction data refinement to resolve stereochemistry (e.g., Z-configuration of the methylidene group) . ORTEP-III generates 3D molecular visualizations .

Advanced: How can researchers optimize synthesis yield and purity?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial design to test variables like solvent (DMF vs. ethanol), temperature (80–120°C), and catalyst loading (1–5 mol%) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Flow Chemistry : Continuous-flow reactors improve reproducibility and reduce side reactions (e.g., over-oxidation) by controlling residence time and mixing .

Data Contradiction Note : Conflicting yields (e.g., 50% vs. 75%) may arise from trace moisture in DMF; use molecular sieves for anhydrous conditions .

Advanced: What computational approaches predict biological activity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like 14-α-demethylase (PDB: 3LD6). The methoxyphenyl group shows hydrophobic binding to the enzyme’s active site .
  • DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The thiazolidinone ring’s electron-deficient C=S site is prone to nucleophilic attack .
  • QSAR Models : Correlate substituent effects (e.g., benzodioxole vs. phenyl) with antifungal activity using descriptors like logP and polar surface area .

Advanced: How to resolve contradictions in biological activity data?

Methodological Answer:

  • Assay Standardization : Control variables like cell line (e.g., Candida albicans ATCC 10231 vs. clinical isolates) and incubation time (24 vs. 48 hours) .
  • Purity Verification : Use HPLC-MS to confirm >95% purity; impurities (e.g., unreacted aldehyde) may skew MIC values .
  • Structural Confirmation : Re-examine stereochemistry via X-ray crystallography ; E/Z isomerism in the methylidene group alters bioactivity .

Advanced: What models elucidate the compound’s mechanism of action?

Methodological Answer:

  • In Vitro Enzymatic Assays : Measure inhibition of cytochrome P450 enzymes (e.g., CYP51) using spectrophotometric NADPH depletion assays .
  • Gene Expression Profiling : Apply RNA-seq to identify upregulated/downregulated genes in treated microbial pathogens (e.g., Staphylococcus aureus) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding stability over 100 ns trajectories (AMBER/CHARMM force fields) to assess target engagement .

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